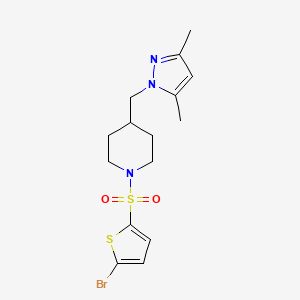

1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C15H20BrN3O2S2 and its molecular weight is 418.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the context of neuropharmacology and receptor binding. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) related to this compound.

Synthesis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For the specific compound , the synthesis can be outlined as follows:

- Starting Materials : 5-Bromothiophene-2-sulfonyl chloride and 4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidine.

- Reaction Conditions : The reaction is generally conducted under inert atmosphere conditions to prevent moisture interference.

- Yield : The yield can vary based on the reaction conditions but is typically optimized through various solvent and temperature adjustments.

Receptor Binding Affinity

Research indicates that compounds with similar structural motifs have shown significant binding affinity towards the 5-HT6 receptor , a target implicated in cognitive processes and neuropsychiatric disorders. The binding affinities of various derivatives were assessed, revealing that:

- Compounds with a bromo substitution at the thiophene ring exhibited enhanced binding compared to those lacking this feature.

- The presence of electron-rich aromatic groups significantly influenced the binding affinity, suggesting a possible halogen bond interaction at the receptor site .

Pharmacological Profile

The biological evaluation of this compound has highlighted its potential as a:

- Cognitive Enhancer : Studies have suggested that modulation of the 5-HT6 receptor can lead to improvements in cognitive function, making this compound a candidate for further investigation in treating cognitive deficits.

- Antidepressant Activity : Given its interaction with serotonin receptors, there is potential for antidepressant effects, which warrants further exploration in clinical settings.

Case Studies

Several studies have been conducted to evaluate the pharmacological effects of similar compounds:

- Study on N-Arylsulfonylindoles : A series of N-Arylsulfonylindoles were synthesized and tested for their affinity towards the 5-HT6 receptor. Results indicated that modifications at the C-5 position significantly impacted receptor binding and subsequent biological activity .

- Behavioral Studies : In vivo studies using rodent models demonstrated that compounds with similar structures could enhance memory retention and learning capabilities, suggesting a neuroprotective effect .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the core structure affect biological activity:

Eigenschaften

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O2S2/c1-11-9-12(2)19(17-11)10-13-5-7-18(8-6-13)23(20,21)15-4-3-14(16)22-15/h3-4,9,13H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCABULDYHNEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.